molecular formula C16H19ClO B1462936 2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone CAS No. 861329-27-3

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone

Cat. No. B1462936
CAS RN: 861329-27-3
M. Wt: 262.77 g/mol
InChI Key: VCSVAEZFYZKSMS-UHFFFAOYSA-N
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Description

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone, commonly referred to as 2-CHPE, is a synthetic compound with a variety of applications in both scientific research and industrial production. In

Scientific Research Applications

Environmental Toxicology and Public Health

Chlorinated Compounds as Endocrine Disruptors : Research has highlighted the roles of chlorinated compounds like DDT and DDE in acting as endocrine disruptors in humans and wildlife. These studies explore their persistence in the environment, bioaccumulation through the food chain, and impacts on reproductive and immune systems, suggesting potential parallels in the study of other chlorinated compounds (Burgos-Aceves et al., 2021).

Occupational Exposure to Chlorinated Solvents : Investigations into occupational exposure to chlorinated solvents have associated them with adverse health effects such as toxicity to the central nervous system, liver, kidneys, and potential carcinogenicity. This points to the importance of monitoring and managing exposure to various chlorinated compounds in industrial settings (Ruder, 2006).

Environmental Science and Chemistry

Chlorophenols in the Environment : The impact of chlorophenols on the aquatic environment has been extensively reviewed, covering their moderate to high toxicity to fish and other aquatic life, their persistence, and their bioaccumulation potential. This research could inform studies on similar chlorinated compounds and their environmental fate (Krijgsheld & Gen, 1986).

Municipal Solid Waste Incineration and Chlorophenols : Reviews on the formation and impact of chlorophenols through municipal solid waste incineration provide insights into the environmental pathways and transformations of chlorinated compounds. Understanding these pathways is crucial for managing and mitigating the environmental impact of chlorinated compound emissions (Peng et al., 2016).

Analytical Chemistry and Environmental Engineering

Analysis of Chlorinated Compounds : Studies on the determination of upper limits and benchmarks for gas separations using ionic liquid membranes highlight the analytical techniques and methodologies for separating and quantifying chlorinated compounds. Such research is pivotal for environmental monitoring and the development of remediation technologies (Scovazzo, 2009).

Bioremediation of Contaminated Soils : Reviews on the bioremediation of DDT-contaminated soils showcase strategies for the microbial degradation of chlorinated compounds. Understanding these processes can inform the development of bioremediation approaches for a wide range of chlorinated environmental pollutants (Foght et al., 2001).

properties

IUPAC Name

2-chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19ClO/c17-10-16(18)15-9-11-5-1-2-6-12(11)13-7-3-4-8-14(13)15/h9H,1-8,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCSVAEZFYZKSMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C3CCCCC3=C(C=C2C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-1-(1,2,3,4,5,6,7,8-octahydrophenanthren-9-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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